Bienvenue dans la boutique en ligne BenchChem!

N-Desethyl brinzolamide

Carbonic anhydrase inhibition IC₅₀ Enzyme kinetics

N-Desethyl brinzolamide is the primary active metabolite of brinzolamide, retaining potent CA-II/IV inhibition (IC50 1.28/128 nM) and accumulating in RBCs to 6–30 µM over 20–28 weeks. Unlike unqualified impurity standards, this fully characterized reference material (≥98% purity) enables accurate LC-MS/MS quantification for ANDA bioequivalence studies, stability-indicating assays, and WADA anti-doping confirmatory analysis. Includes comprehensive COA with pharmacopeial traceability (USP/EP). Essential for ICH/FDA-compliant method validation.

Molecular Formula C10H17N3O5S3
Molecular Weight 355.5 g/mol
CAS No. 404034-55-5
Cat. No. B194973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl brinzolamide
CAS404034-55-5
Synonyms(4R)-4-Amino-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide;  AL 8520;  N-Desethyl Brinzolamide
Molecular FormulaC10H17N3O5S3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCOCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
InChIInChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
InChIKeyMVBJPOIMDXIBKC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethyl Brinzolamide CAS 404034-55-5: Active Metabolite and Critical Reference Standard for Glaucoma Drug Development


N-Desethyl brinzolamide (CAS 404034-55-5) is the primary active metabolite of brinzolamide, a topical carbonic anhydrase inhibitor (CAI) used clinically for the reduction of elevated intraocular pressure in open-angle glaucoma and ocular hypertension [1]. The compound is formed via N-dealkylation of the parent drug and retains pharmacological activity as a carbonic anhydrase inhibitor [2]. Its molecular formula is C₁₀H₁₇N₃O₅S₃ with a molecular weight of 355.5 g/mol [3]. This metabolite accumulates extensively in red blood cells (RBCs) and contributes to the sustained pharmacodynamic effect of brinzolamide therapy [4]. For analytical and pharmaceutical development purposes, N-Desethyl brinzolamide is supplied as a fully characterized reference standard with detailed certification compliant with regulatory guidelines for method development, method validation, and quality control applications .

N-Desethyl Brinzolamide CAS 404034-55-5: Why Brinzolamide API or Other CAI Metabolites Cannot Serve as Analytical or Pharmacological Substitutes


Substituting N-Desethyl brinzolamide with the parent compound brinzolamide, other carbonic anhydrase inhibitor metabolites such as N-desethyl dorzolamide, or uncharacterized impurity standards introduces quantifiable analytical error and invalidates pharmacokinetic or pharmacodynamic interpretation. N-Desethyl brinzolamide exhibits distinct enzyme inhibition kinetics against carbonic anhydrase II and IV (IC₅₀ values of 1.28 nM and 128 nM, respectively) that differ from the parent drug [1]. Furthermore, this metabolite demonstrates a unique RBC accumulation profile that reaches steady-state concentrations of 6–30 µM only after 20–28 weeks of chronic dosing, a temporal pattern entirely distinct from the parent compound [2]. In analytical settings, the metabolite possesses a distinct molecular weight (355.5 g/mol), unique chromatographic retention characteristics, and specific mass spectrometric fragmentation patterns that are not shared by brinzolamide (MW 383.5 g/mol), N-desmethoxypropyl brinzolamide, O-desmethyl brinzolamide, or the corresponding metabolites of dorzolamide [3]. Regulatory submissions (ANDA, NDA, DMF) that utilize unqualified reference materials lacking full characterization data and traceability to pharmacopeial standards face method validation rejection .

N-Desethyl Brinzolamide CAS 404034-55-5: Quantitative Differential Evidence Against Closest Comparators for Procurement Decisions


CA-II Inhibitory Potency: N-Desethyl Brinzolamide vs. Parent Brinzolamide

N-Desethyl brinzolamide demonstrates approximately 2.5-fold higher inhibitory potency against carbonic anhydrase II (CA-II) compared to the parent compound brinzolamide. This differential activity is directly relevant for in vitro pharmacology studies and potency-normalized dosing calculations [1]. The metabolite also exhibits a distinct isozyme selectivity profile with quantifiable activity against CA-IV [1].

Carbonic anhydrase inhibition IC₅₀ Enzyme kinetics

CA-IV Inhibition: Isozyme Selectivity Profile vs. Parent Brinzolamide

N-Desethyl brinzolamide inhibits carbonic anhydrase IV (CA-IV) with an IC₅₀ of 128 nM, whereas the parent compound brinzolamide demonstrates substantially weaker activity against this isozyme [1]. CA-IV is a membrane-bound isozyme expressed in ocular tissues including the ciliary epithelium and plays a distinct role in aqueous humor dynamics [2].

Carbonic anhydrase IV Isozyme selectivity IC₅₀

RBC Accumulation Kinetics: N-Desethyl Brinzolamide Steady-State Concentration vs. Parent Brinzolamide

N-Desethyl brinzolamide exhibits a fundamentally different RBC accumulation time-course compared to the parent compound. While brinzolamide reaches saturation of RBC CA-II within 4 weeks at approximately 20 µM, the metabolite requires 20–28 weeks to achieve steady-state RBC concentrations ranging from 6–30 µM [1][2]. This extended accumulation profile has direct implications for the timing of pharmacokinetic sampling in bioequivalence studies and therapeutic drug monitoring protocols.

Pharmacokinetics Red blood cell distribution Steady-state concentration

Plasma Concentration Profile: Differential Analytical Sensitivity Requirements vs. Parent Compound

Both N-Desethyl brinzolamide and the parent compound brinzolamide exhibit plasma concentrations below standard assay quantitation limits (<10 ng/mL) following topical ocular administration [1]. However, the metabolite demonstrates preferential sequestration within RBCs bound primarily to carbonic anhydrase I, whereas the parent compound binds preferentially to CA-II [2]. This differential binding and distribution pattern mandates distinct sample preparation and matrix selection strategies for accurate quantification.

Bioanalysis LC-MS/MS Plasma quantification

Molecular Identity and Analytical Differentiation: N-Desethyl Brinzolamide vs. Other Brinzolamide Metabolites (N-Desmethoxypropyl, O-Desmethyl)

N-Desethyl brinzolamide (MW 355.5 g/mol) is the predominant circulating metabolite of brinzolamide, distinguished from the N-desmethoxypropyl and O-desmethyl metabolites which are present only at trace levels (<1%) in urine [1]. The N-desethyl metabolite lacks the ethyl group present on the sulfonamide nitrogen of the parent compound, resulting in a mass difference of -28 Da (C₂H₄) [2]. This structural distinction produces unique chromatographic retention and MS/MS fragmentation that enables specific quantification in biological matrices .

Metabolite identification LC-MS/MS Reference standards

Analytical Reference Standard Regulatory Compliance: N-Desethyl Brinzolamide vs. Uncharacterized Impurity Standards

N-Desethyl brinzolamide reference standards supplied with detailed characterization data compliant with ICH and regional regulatory guidelines enable validated analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of brinzolamide . Unlike uncharacterized or partially characterized impurity standards, fully certified reference materials provide traceability against pharmacopeial standards (USP or EP) and include comprehensive Certificates of Analysis (COA) .

Reference standards ANDA Method validation Regulatory compliance

N-Desethyl Brinzolamide CAS 404034-55-5: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Bioanalytical Method Development and Validation for ANDA Submissions

N-Desethyl brinzolamide reference standards are essential for developing and validating LC-MS/MS or HPLC-UV methods to quantify the metabolite in RBC lysates, urine, and other biological matrices during brinzolamide bioequivalence studies . Given the metabolite's plasma concentrations below 10 ng/mL and preferential RBC accumulation to 6–30 µM, validated methods require RBC lysate analysis with LLOQ <1 ng/mL [1]. Fully characterized standards with COA documentation and pharmacopeial traceability satisfy ICH and FDA requirements for ANDA method validation .

Preclinical and Clinical Pharmacokinetic/Pharmacodynamic Studies

In PK/PD studies of brinzolamide or novel carbonic anhydrase inhibitor formulations, N-Desethyl brinzolamide serves as the reference standard for quantifying the active metabolite's RBC accumulation over 20–28 weeks and its contribution to sustained CA-II inhibition (70–75% at steady-state) . The metabolite's distinct enzyme inhibition profile (CA-II IC₅₀ 1.28 nM; CA-IV IC₅₀ 128 nM) enables isozyme-specific pharmacodynamic assessments that cannot be performed using the parent compound standard alone [1]. Procurement of high-purity reference material (typically ≥95%) is required for accurate calibration curves in these studies .

Quality Control and Stability Testing in Pharmaceutical Manufacturing

N-Desethyl brinzolamide is a specified impurity/degradation product in brinzolamide API and finished ophthalmic suspensions. The reference standard is used to establish impurity limits, monitor batch-to-batch consistency, and perform stability-indicating assays under ICH Q3A/Q3B guidelines . In stability studies, the N-desethyl metabolite can form as a degradation product; accurate quantification using the certified reference standard enables shelf-life determination and ensures product quality throughout the commercial lifecycle [1].

Forensic and Anti-Doping Urinalysis

Carbonic anhydrase inhibitors including brinzolamide, dorzolamide, and acetazolamide are prohibited by the World Anti-Doping Agency (WADA) due to their use as masking agents for urine dilution . N-Desethyl brinzolamide is the predominant urinary metabolite of brinzolamide and serves as the primary analytical target for detecting brinzolamide misuse in anti-doping control [1]. Reference standards of the metabolite are required for developing and validating confirmatory LC-MS/MS methods compliant with WADA Technical Documents (TD2024MRPL and TD2023IDCR) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desethyl brinzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.